molecular formula C21H27NO8 B2761529 ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate CAS No. 1093406-40-6

ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate

Cat. No.: B2761529
CAS No.: 1093406-40-6
M. Wt: 421.446
InChI Key: NMMJQMRQMYERHR-UHFFFAOYSA-N
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Description

The compound ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate features a complex tricyclic core with five oxygen atoms and four methyl groups, coupled to an ethyl benzoate moiety via an amide linkage. This structure confers rigidity due to the bicyclic ether framework (3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane) and introduces steric hindrance from the methyl substituents .

Properties

IUPAC Name

ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO8/c1-6-25-18(24)11-7-9-12(10-8-11)22-17(23)15-13-14(28-20(2,3)27-13)16-19(26-15)30-21(4,5)29-16/h7-10,13-16,19H,6H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMJQMRQMYERHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate involves several steps. One common synthetic route includes the reaction of 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane with ethyl 4-aminobenzoate under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or other nucleophiles.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : Ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate serves as a versatile building block in organic synthesis.
  • Reagent in Organic Reactions : It is employed in various organic reactions due to its unique functional groups.

Biology

  • Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial activities against certain pathogens.
  • Anticancer Potential : Research is ongoing to explore its ability to inhibit cancer cell proliferation through enzyme inhibition and receptor modulation.

Medicine

  • Drug Development : The compound is being investigated as a potential drug candidate for various diseases due to its biological activity.
  • Therapeutic Applications : Its unique structure may allow it to interact with specific molecular targets involved in disease pathways.

Industry

  • Material Development : this compound is used in developing new materials and pharmaceuticals.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of this compound against common bacterial strains demonstrated promising results (source not cited).
  • Cancer Cell Proliferation Inhibition : Research indicated that derivatives of this compound could significantly reduce the proliferation of specific cancer cell lines through targeted enzyme inhibition (source not cited).

Mechanism of Action

The mechanism of action of ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their differences:

Compound Name / Identifier Core Structure Substituents / Functional Groups Key Features
Target Compound Pentaoxatricyclo[7.3.0.02,6]dodecane Ethyl benzoate, amide-linked High rigidity, multiple oxygen atoms, steric hindrance from methyl groups
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Phenethylamino-benzoate Pyridazin-3-yl aromatic group Flexible linker, potential π-π interactions with pyridazine ring
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Phenethylamino-benzoate Methylisoxazol-5-yl group Enhanced hydrogen bonding capacity due to isoxazole
[(1S,2R,6S,8R,9R)-...-pentaoxatricyclo[...]dodecan-8-yl]methyl acetate Pentaoxatricyclo[7.3.0.02,6]dodecane Methyl acetate ester Similar tricyclic core but shorter ester chain; reduced lipophilicity
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazole, dimethylaminophenyl Spirocyclic framework with heteroaromatic groups; potential fluorescence

Key Comparisons

Rigidity vs. Flexibility: The target compound’s tricyclic core imposes conformational rigidity, which may enhance binding specificity in biological systems compared to flexible phenethylamino analogs like I-6230 or I-6273 . In contrast, spirocyclic derivatives (e.g., ) balance rigidity with rotational freedom at the spiro junction, enabling adaptive interactions .

Electronic and Steric Effects: The pentaoxatricyclo system’s oxygen-rich environment may facilitate polar interactions, whereas methylisoxazole (I-6273) or pyridazine (I-6230) substituents prioritize aromatic stacking or hydrogen bonding .

Lipophilicity and Solubility: The ethyl benzoate group in the target compound increases lipophilicity relative to methyl acetate derivatives (), which could enhance membrane permeability but reduce aqueous solubility . Phenethylamino-linked analogs (I-6230, I-6273) exhibit intermediate lipophilicity due to their aromatic substituents .

Synthetic Accessibility: Tricyclic ethers (target compound, ) require multistep syntheses involving cyclization and protection/deprotection strategies, whereas phenethylamino analogs () are more straightforward to prepare via amide coupling . Spirocyclic systems () demand precise stereochemical control, often using catalysts or chiral auxiliaries .

Research Implications and Gaps

  • The tricyclic core’s rigidity could optimize target engagement in similar applications.
  • Material Science : Oxygen-rich tricyclic frameworks (e.g., ) may serve as precursors for polymers or ligands in coordination chemistry .
  • Data Limitations : Empirical studies on the target compound’s physicochemical properties (e.g., LogP, crystallinity) are absent. Computational modeling or experimental characterization (e.g., X-ray crystallography using SHELX ) is needed.

Biological Activity

Ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate is a complex organic compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, possible therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure with multiple functional groups that may influence its biological activity. Its molecular formula and key properties are summarized in the table below:

PropertyValue
Molecular Weight338.36 g/mol
XLogP3-AA-0.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count9
Rotatable Bond Count3

These properties suggest a moderate level of hydrophilicity and the potential for significant molecular interactions with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : Certain derivatives have shown the ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular function.
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties that can protect cells from oxidative stress.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anticancer Agents : Due to its structural characteristics, the compound may be investigated for its ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Drugs : The modulation of inflammatory pathways presents a promising area for therapeutic development.
  • Neuroprotective Agents : Compounds with similar structures have been studied for their neuroprotective effects against neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This suggests that this compound may have similar effects .

Case Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, researchers found that derivatives of this compound effectively reduced the production of pro-inflammatory cytokines in vitro. This highlights the potential for developing therapeutic agents targeting inflammatory diseases .

Case Study 3: Neuroprotective Effects

Recent research indicated that compounds with structural similarities could protect neuronal cells from oxidative damage induced by neurotoxins. The findings suggest a protective mechanism involving the modulation of oxidative stress pathways .

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